Norneosildenafil
Overview
Description
Synthesis Analysis
The synthesis of compounds related to norneosildenafil involves complex chemical processes. For instance, isocyanide-based multicomponent reactions (I-MCRs) have been combined with (hetero)norbornene chemistry for creating complex molecules, leveraging the norbornene moiety's versatility for diversity-oriented synthesis (Basso, Banfi, & Riva, 2010). Moreover, palladium-catalyzed reactions are pivotal for synthesizing norneocryptolepine derivatives, a process that could be analogous to norneosildenafil synthesis, emphasizing the utility of palladium in forming complex heterocycles (Yeh et al., 2019).
Molecular Structure Analysis
The molecular structure of norneosildenafil and its analogs is critical for understanding their function and interaction with biological targets. Chemical structures, such as the norbornene unit, provide a scaffold for further modifications and influence the stereocontrol of chemical reactions, significantly affecting the molecule's biological activity (Hackenberger et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving norneosildenafil analogs, such as nor-acetildenafil, demonstrate the significance of structural modifications in altering chemical properties and reactivity. The cleavage of the phenacylamine group, for instance, is a critical step in determining the structure of novel sildenafil analogs, underscoring the importance of chemical reactions in elucidating and modifying the properties of such compounds (Reepmeyer & Woodruff, 2007).
Physical Properties Analysis
The physical properties of norneosildenafil derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. While specific studies on norneosildenafil's physical properties were not identified, research on related compounds, such as norfloxacin-loaded scaffolds for skin reconstruction, provides insight into how molecular modifications can affect physical characteristics like water absorption and retention capacity, highlighting the relevance of physical property analysis in pharmaceutical development (Mahmoud & Salama, 2016).
Chemical Properties Analysis
The chemical properties of norneosildenafil, such as reactivity, stability under various conditions, and interaction with other molecules, are essential for its pharmacological efficacy. Studies on similar molecules underscore the importance of understanding these properties for drug design and synthesis. For example, the synthesis of unsymmetrically substituted poly(ferrocenylsilanes) illustrates how chemical modifications can impart desired properties to the final product, a principle that is undoubtedly applicable to the optimization of norneosildenafil's chemical properties (Foucher et al., 1994).
Scientific Research Applications
Pharmaceutical Applications :
- Sildenafil, a related compound, has been shown to improve memory performance, decrease oxidative stress, and increase neuroprotection in noise-stressed mice (Sikandaner et al., 2017).
- In another study, the LC-MS/MS assay was developed for detecting and quantifying sildenafil and its analogs, including Norneosildenafil, in human blood plasma, useful for forensic and therapeutic drug monitoring cases (Rust et al., 2012).
Nanotechnology Applications :
- Nanosilica, which shares some similarities in structure and function with Norneosildenafil, has applications in medicine, agriculture, and pest control (Barik et al., 2008).
- Nanoparticles like nanosilver, which are structurally related to Norneosildenafil, are used in medicine for their antibacterial activity and treatment of wounds and burns (Chen & Schluesener, 2008).
Physiological Research Applications :
- Plant growth retardants, including compounds structurally related to Norneosildenafil, are used in physiological research to study the regulation of terpenoid metabolism (Grossmann, 1990).
Photodegradation Research :
- A study focused on the photodegradation of unapproved analogs of sildenafil, such as Norneosildenafil, identified several common and unique photoproducts in artificial freshwater (Aceña et al., 2014).
Safety And Hazards
When handling Norneosildenafil, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is required .
properties
IUPAC Name |
5-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c1-4-9-17-19-20(26(3)25-17)22(28)24-21(23-19)16-14-15(10-11-18(16)31-5-2)32(29,30)27-12-7-6-8-13-27/h10-11,14H,4-9,12-13H2,1-3H3,(H,23,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJSLWNUHMOFAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365484 | |
Record name | Norneo Sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norneosildenafil | |
CAS RN |
371959-09-0 | |
Record name | Norneosildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371959090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norneo Sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORNEOSILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H269WIW5Q3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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